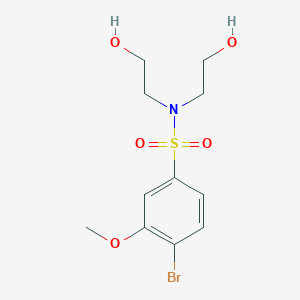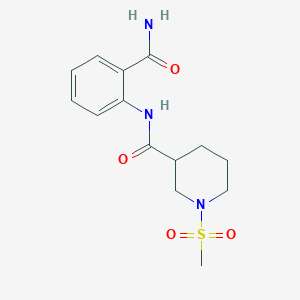
4-bromo-N,N-bis(2-hydroxyethyl)-3-methoxybenzenesulfonamide
Descripción general
Descripción
4-bromo-N,N-bis(2-hydroxyethyl)-3-methoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom at the fourth position, two hydroxyethyl groups attached to the nitrogen atom, and a methoxy group at the third position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N,N-bis(2-hydroxyethyl)-3-methoxybenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-methoxybenzenesulfonyl chloride and 2-aminoethanol.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions.
Procedure: The 4-bromo-3-methoxybenzenesulfonyl chloride is added to a solution of 2-aminoethanol in the organic solvent. The mixture is heated under reflux for several hours, allowing the reaction to proceed to completion.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-N,N-bis(2-hydroxyethyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation. These reactions are usually performed in acidic or basic aqueous solutions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in anhydrous solvents such as tetrahydrofuran or ether.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of the original compound, depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, carboxylic acids, or ketones, depending on the extent of oxidation.
Reduction Reactions: Products include primary or secondary amines, depending on the reducing agent and conditions used.
Aplicaciones Científicas De Investigación
4-bromo-N,N-bis(2-hydroxyethyl)-3-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-bromo-N,N-bis(2-hydroxyethyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 4-bromo-N,N-bis(2-chloroethyl)-3-methoxybenzenesulfonamide
- 4-bromo-N,N-bis(2-hydroxyethyl)-3-ethoxybenzenesulfonamide
- 4-chloro-N,N-bis(2-hydroxyethyl)-3-methoxybenzenesulfonamide
Uniqueness
4-bromo-N,N-bis(2-hydroxyethyl)-3-methoxybenzenesulfonamide is unique due to the presence of both hydroxyethyl and methoxy groups, which confer specific chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
4-bromo-N,N-bis(2-hydroxyethyl)-3-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO5S/c1-18-11-8-9(2-3-10(11)12)19(16,17)13(4-6-14)5-7-15/h2-3,8,14-15H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYNGYUVMDFEFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N(CCO)CCO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(diphenylmethyl)-4-[(5-isopropyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4456411.png)
![N-methyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-phenylbenzamide](/img/structure/B4456415.png)
![3-amino-N-[(4-fluorophenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4456417.png)
![N-(2-Ethylphenyl)-4-[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide](/img/structure/B4456424.png)
![N-(2-ethoxyphenyl)-4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4456429.png)
![1-(2-fluorophenyl)-4-[(3-methoxyphenoxy)acetyl]piperazine](/img/structure/B4456442.png)
![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B4456450.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4456453.png)

![N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)THIOPHENE-2-SULFONAMIDE](/img/structure/B4456485.png)
![4-METHOXY-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE](/img/structure/B4456506.png)
![3-(2-{4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B4456509.png)
![1-(ETHANESULFONYL)-N-[3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPYL]PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4456525.png)
